molecular formula C20H18N2S B5775870 N-(diphenylmethyl)-N'-phenylthiourea

N-(diphenylmethyl)-N'-phenylthiourea

Cat. No. B5775870
M. Wt: 318.4 g/mol
InChI Key: CGLXQUYFYNSTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethyl)-N'-phenylthiourea, commonly known as DPMPT, is a chemical compound that is widely used in scientific research. DPMPT is a thiourea derivative that has been synthesized using various methods. This compound has been found to have a wide range of applications in scientific research, including its use as a reagent for the determination of copper and as a catalyst in organic synthesis.

Scientific Research Applications

DPMPT has been found to have a wide range of applications in scientific research. One of its main uses is as a reagent for the determination of copper. DPMPT reacts with copper ions to form a complex that can be easily measured using spectrophotometry. This method is widely used in analytical chemistry for the determination of copper in various samples.
DPMPT is also used as a catalyst in organic synthesis. It has been found to be an effective catalyst for the synthesis of various organic compounds, including imines, oximes, and hydrazones. DPMPT has also been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines.

Mechanism of Action

The mechanism of action of DPMPT is not fully understood. It is believed that DPMPT acts as a nucleophile, attacking electrophilic species such as copper ions or carbonyl groups. The resulting complex or intermediate then undergoes further reactions to form the desired product.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of DPMPT. However, studies have shown that DPMPT is not toxic to cells and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPMPT in lab experiments is its high selectivity for copper ions. This makes it an ideal reagent for the determination of copper in various samples. DPMPT is also relatively easy to synthesize and purify, making it a cost-effective reagent.
However, there are some limitations to using DPMPT in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. DPMPT is also sensitive to light and air, which can cause it to degrade over time.

Future Directions

There are several future directions for the use of DPMPT in scientific research. One area of interest is the development of new catalytic applications for DPMPT. Researchers are also exploring the use of DPMPT as a reagent for the determination of other metal ions, such as zinc and nickel.
Another area of interest is the development of new synthetic methods for DPMPT. Researchers are exploring the use of alternative starting materials and reaction conditions to improve the yield and purity of DPMPT.
Conclusion:
In conclusion, DPMPT is a versatile compound that has a wide range of applications in scientific research. Its use as a reagent for the determination of copper and as a catalyst in organic synthesis has been well established. Although there are some limitations to using DPMPT in lab experiments, its high selectivity and relative ease of synthesis make it a valuable tool for researchers. There are also several future directions for the use of DPMPT in scientific research, including the development of new catalytic applications and synthetic methods.

Synthesis Methods

DPMPT is synthesized by reacting benzophenone with thiourea in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The chemical structure of DPMPT is shown below:

properties

IUPAC Name

1-benzhydryl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLXQUYFYNSTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)-3-phenylthiourea

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